

# Everolimus therapeutic drug monitoring methods comparison

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Everolimus

CAS No.: 159351-69-6

Cat. No.: S567814

Get Quote

## Comparison of Analytical Methods for Everolimus TDM

The table below summarizes the key characteristics and performance data of the main analytical methods used for Everolimus TDM.

| Method Category                                           | Specific Method/Platform                      | Key Characteristics                                                                                                 | Reported Performance (Precision, Correlation, etc.)               | Key Advantages                                                                      | Key Limitations                                                                               |
|-----------------------------------------------------------|-----------------------------------------------|---------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------|-------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------|
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | In-house developed LC-MS/MS [1] [2]           | Considered the "gold standard"; high specificity; uses stable isotope-labeled internal standard (e.g., D4-EVE) [1]. | Inter-lab variability (CV): Avg. 14.8% (range 6.5-23.2%) [2].     | High specificity and sensitivity; can be adapted for novel sampling techniques [1]. | Higher inter-lab variability; requires significant technical expertise and resources [2] [3]. |
|                                                           | Waters MassTrak Immunosuppressants XE Kit [3] | Commercial kit for UPLC-MS/MS; includes calibrators, controls, column, and                                          | Total imprecision <15% CV; Deming regression vs. in-house method: | Standardized reagents and protocols; easier implementation [3].                     | Platform-specific; may still require mass spectrometry expertise.                             |

| Method Category                                       | Specific Method/Platform                             | Key Characteristics                                                                                                 | Reported Performance (Precision, Correlation, etc.)                                                    | Key Advantages                                                                           | Key Limitations                                                                                                   |
|-------------------------------------------------------|------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------|
|                                                       |                                                      | pre-defined method.                                                                                                 | $y=0.973x+0.03$ , $R=0.9815$ [3].                                                                      |                                                                                          |                                                                                                                   |
| <b>Immunoassays</b>                                   | Everolimus Quantitative Microsphere System (QMS) [2] | Homogeneous particle-enhanced turbidimetric immunoassay; calibrated to match LC-MS/MS results from patient samples. | Inter-lab variability (CV): Avg. 11.1% (range 4.2-26.4%) [2].                                          | Faster, easier to operate; more standardized; suitable for clinical labs without MS [2]. | May be susceptible to non-specific matrix effects; calibration can lead to underestimation in spiked samples [2]. |
| <b>Volumetric Microsampling coupled with LC-MS/MS</b> | Mitra (VAMS) [1] [4]                                 | Volumetric absorptive microsampling; collects a fixed volume (e.g., 10 $\mu$ L) of capillary blood.                 | Excellent agreement with venous WB per Passing-Bablok/Bland-Altman; minimal hematocrit effect [1] [4]. | Enables decentralized, patient-centric sampling; minimal invasiveness [1] [4].           | Risk of sample contamination; requires specific extraction protocols [1].                                         |
|                                                       | Capitainer (qDBS) [1] [4]                            | Quantitative dried blood spot; device collects two fixed 10 $\mu$ L samples.                                        | Excellent agreement with venous WB; minimal hematocrit effect [1] [4].                                 | Lower risk of contamination vs. VAMS; enables duplicate analysis [1].                    | More complex extraction due to matrix interferences (e.g., Patent Blue dye) [1].                                  |

## Detailed Experimental Protocols

For researchers looking to implement these methods, here is a detailed breakdown of the experimental protocols as described in the literature.

**1. Sample Preparation Workflow** The sample preparation process varies by method but generally follows a pathway from sample collection to data analysis. The following diagram illustrates the core workflows for the three main sample types used in **Everolimus** TDM.



[Click to download full resolution via product page](#)

*Diagram: Sample Preparation Workflow for **Everolimus** TDM. The process diverges based on sample type (venous whole blood, VAMS, or qDBS) but converges for LC-MS/MS analysis. ACN: Acetonitrile; MeOH: Methanol [1] [4].*

**2. LC-MS/MS Analytical Conditions** A typical LC-MS/MS method for **Everolimus** quantification uses the following conditions [1]:

- **Chromatography:**
  - **Column:** Polar-modified C18 (e.g., Kinetex Polar C18).
  - **Mobile Phase:** A) 2 mM Ammonium Acetate with 0.1% Formic Acid in Water; B) 2 mM Ammonium Acetate with 0.1% Formic Acid in Methanol (or Acetonitrile).
  - **Gradient:** Timed gradient elution (e.g., starting from 50% B to 100% B).
  - **Retention Time:** ~0.92 minutes for **Everolimus**.
- **Mass Spectrometry:**
  - **Ionization:** Positive electrospray ionization (ESI+).
  - **Monitoring:** Multiple Reaction Monitoring (MRM).
  - **Ion Transitions:** **Everolimus:** 975.6 > 908.6 (quantifier), 975.6 > 926.6 (qualifier). Internal Standard (D4-EVE): 979.6 > 912.6.

## Clinical Validation & Application Data

### Method Correlation and Agreement

- A 2025 study comparing microsampling to venous whole blood using **Passing-Bablok regression** and **Bland-Altman plots** demonstrated excellent agreement, supporting the reliability of Mitra and Capitainer devices for clinical use [1] [4].
- A long-term cross-validation program showed that both LC-MS/MS and QMS assays produced comparable results for clinical patient samples, though LC-MS/MS methods exhibited a trend toward higher inter-laboratory variability [2].

### Real-World Pharmacokinetic Variability

- A 2024 study in tuberous sclerosis complex (TSC) patients highlighted the critical importance of TDM, revealing extensive **inter-patient (24-fold)** and **intra-patient (CV 40-43%) variability** in **Everolimus** exposure [5].
- **Comedication with enzyme-inducing antiepileptic medications (e.g., carbamazepine, phenytoin)** was found to decrease **Everolimus** concentration/dose ratios by **50%**, underscoring the necessity for TDM in these patients [5].

## Key Considerations for Method Selection

The following diagram outlines a decision-making pathway to guide the selection of an appropriate TDM method based on laboratory setup, sample logistics, and clinical needs.



Click to download full resolution via product page

Diagram: Decision Workflow for **Everolimus** TDM Method Selection. This pathway helps identify the most suitable analytical approach based on laboratory capabilities and clinical requirements.

The field of **Everolimus** TDM is advancing, with a strong trend towards **patient-centric sampling** using microsampling devices, supported by robust LC-MS/MS methods [1] [6]. The International Association of Therapeutic Drug Monitoring

and Clinical Toxicology (IATDMCT) has released a second consensus report in 2025, reinforcing the role of TDM and incorporating new evidence for personalized **Everolimus** therapy [6].

**Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. Therapeutic Drug Monitoring of Everolimus Using ... [pmc.ncbi.nlm.nih.gov]
2. Long-term Cross-validation of Everolimus Therapeutic ... [pmc.ncbi.nlm.nih.gov]
3. Everolimus Method Comparison between Waters ... [annclinlabsci.org]
4. Therapeutic Drug Monitoring of Everolimus Using ... [mdpi.com]
5. Pharmacokinetic variability of everolimus and impact of... [journals.lww.com]
6. Everolimus Personalized Therapy: Second Consensus ... [pubmed.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Everolimus therapeutic drug monitoring methods comparison]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b567814#everolimus-therapeutic-drug-monitoring-methods-comparison>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)